![molecular formula C17H14FNO3 B2608631 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034593-87-6](/img/structure/B2608631.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide, also known as BF5-Acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee is not fully understood, but it is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in the inflammatory and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes that play a crucial role in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to inhibit the activation of certain signaling pathways involved in the inflammatory and pain pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee is its high potency and selectivity towards COX-2 and LOX, which makes it a potential candidate for the development of novel therapeutic agents with fewer side effects than currently available drugs. However, one of the main limitations of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee. One possible direction is to further investigate its anti-inflammatory and analgesic effects in various animal models of inflammation and pain, and to explore its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another possible direction is to investigate its potential as a lead compound for the development of novel COX-2 and LOX inhibitors with improved potency and selectivity. Additionally, further studies are needed to investigate its potential toxicity and safety profile in vivo, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee involves the reaction of 2-(4-fluorophenyl)acetic acid with 2,2'-bifuran-5-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee in high yield and purity.
Scientific Research Applications
N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamidee has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutic agents for the treatment of inflammatory and pain-related disorders.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-5-3-12(4-6-13)10-17(20)19-11-14-7-8-16(22-14)15-2-1-9-21-15/h1-9H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIJJEQLNMTNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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